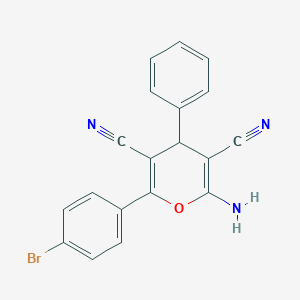
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C21H35NO It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a sulfinylamino group
Scientific Research Applications
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. The compound’s structural features make it a candidate for designing novel pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Preparation Methods
The synthesis of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tritert-butylbenzene as the primary starting material.
Sulfinylation Reaction: The introduction of the sulfinylamino group is achieved through a sulfinylation reaction. This involves the reaction of 1,3,5-tritert-butylbenzene with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinylamino group. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used for this purpose.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles. For example, bromination of the compound can be achieved using bromine in the presence of a catalyst.
Mechanism of Action
The mechanism of action of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity towards targets. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene can be compared with other similar compounds, such as:
1,3,5-Tritert-butylbenzene: This compound lacks the sulfinylamino group and is primarily used as a precursor in the synthesis of this compound.
1,3,5-Tritert-butyl-2-(sulfonylamino)benzene: This compound contains a sulfonylamino group instead of a sulfinylamino group. It exhibits different reactivity and properties due to the presence of the sulfonyl group.
1,3,5-Tritert-butyl-2-(amino)benzene: This compound has an amino group instead of a sulfinylamino group. It is used in different chemical reactions and applications compared to this compound.
Properties
IUPAC Name |
1,3,5-tritert-butyl-2-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOIVCJMVYLYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401818 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68761-21-7 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386129.png)




![3-methyl-4-[(2-methylphenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386136.png)


![4-[(3-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386142.png)
![4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386143.png)
![4-[(4-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386144.png)
![4-[(4-bromophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386146.png)
![4-[(2-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386147.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)
